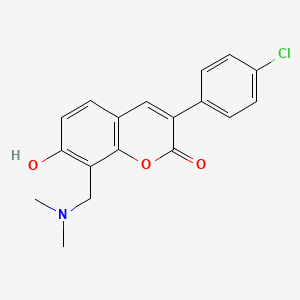

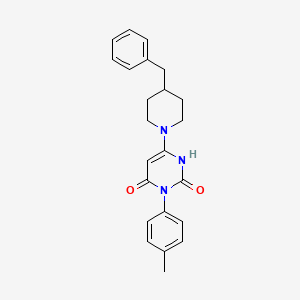

1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of a similar compound, “1-Hydroxycyclohexyl phenyl ketone”, involves a series of reactions including acylation, Friedel-Crafts, and alkaline . Another method involves reacting halogenated benzene with magnesium particles to prepare a Grignard reagent, dropwise adding cyclohexyl carbonitrile into the prepared Grignard reagent, and hydrolyzing to generate cyclohexyl benzophenone after complete reaction .Chemical Reactions Analysis

The compound “1-Hydroxycyclohexyl phenyl ketone” is known to participate in oxidation reactions. It can act as an oxidant in the chemoselective oxidation of primary alcohols and aldehydes to the corresponding carboxylic acids .Physical And Chemical Properties Analysis

The compound “1-Hydroxycyclohexyl phenyl ketone” is a solid at 20°C. It has a melting point of 47-50°C and a molecular weight of 204.27. It is slightly soluble in water (1108 mg/L at 25°C) and soluble in acetone, butyl acetate, methanol, and toluene .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Simplified Kinetic Model for Cyclohexanone Oximation : Lorenzo, Romero, and Santos (2016) developed a simplified kinetic model for the oximation of cyclohexanone, a related compound to 1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one oxime, which is crucial for the production of ε-caprolactam, used in the nylon-6 industry. This study provided insights into the reaction conditions affecting the oximation rate, highlighting the importance of pH, interfacial area between phases, and reagent concentrations (Lorenzo, Romero, & Santos, 2016).

Nucleophilicity of Oximes : Bolotin et al. (2016) investigated the nucleophilicity of various oxime species, including cyclohexanone oxime, through their reaction with nitrilium closo-decaborate clusters. The study revealed significant insights into the reactivity and mechanisms of oximes, providing a foundation for understanding the chemical behavior of compounds like this compound (Bolotin et al., 2016).

Synthesis of α-Hydroxyoxime and Metal Extraction : Barnard et al. (2015) synthesized an oxidation-resistant α-hydroxyoxime, highlighting its synergistic behavior in metal extraction when combined with Versatic 10. This research demonstrates the potential application of oximes in enhancing metal extraction processes (Barnard, Shiers, Kelly, & Lombardo, 2015).

Alicyclic Oximes and Conformational Isomerism : Bawa and Swairi (2019) focused on the synthesis of alicyclic oximes, including cyclohexanone oxime, to study expected conformational isomerism. The findings contribute to understanding the structural diversity and potential applications of oximes in various chemical contexts (Bawa & Swairi, 2019).

Applications in Material Science and Catalysis

- Photochemistry of Bicyclo[2.2.2]oct-7-ene-2,5-diones : Yang et al. (2003) explored the photochemistry of several compounds, including oxime derivatives, providing insights into their potential applications in material science and photoreactive processes. This study highlights the versatility of oxime compounds in developing light-responsive materials (Yang et al., 2003).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It’s structurally similar to other oxime compounds, which are known to interact with their targets through hydrogen bonding and electrostatic interactions . The presence of the oxime group (N=O) could potentially form hydrogen bonds with amino acid residues in the target proteins, altering their function.

Biochemical Pathways

Oximes are often involved in redox reactions and can influence various metabolic pathways

Pharmacokinetics

The compound’s molecular structure suggests that it may be lipophilic, which could influence its absorption and distribution within the body .

Result of Action

Similar compounds have been shown to influence cellular signaling pathways and enzyme activity

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, the stability of the oxime group could be influenced by the pH of the environment.

Propiedades

IUPAC Name |

1-[(E)-N-hydroxy-C-(2-phenylethyl)carbonimidoyl]cyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c17-15(11-5-2-6-12-15)14(16-18)10-9-13-7-3-1-4-8-13/h1,3-4,7-8,17-18H,2,5-6,9-12H2/b16-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHJIXPWADGYMQ-JQIJEIRASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=NO)CCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)(/C(=N/O)/CCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2997735.png)

![4-[(3-chloro-4-methoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione](/img/structure/B2997737.png)

![3-benzyl-5-methyl-7-(morpholine-4-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2997740.png)

![2-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-4-amine](/img/structure/B2997746.png)

![2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2997752.png)

![N-[(5-methyl-2-furyl)methyl]-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2997753.png)